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molecular formula C11H10N2O2 B8406914 2-Methoxyquinoline-6-carboxylic acid amide

2-Methoxyquinoline-6-carboxylic acid amide

Cat. No. B8406914
M. Wt: 202.21 g/mol
InChI Key: LKKOTNANHGDBLV-UHFFFAOYSA-N
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Patent
US04710507

Procedure details

Oxalyl chloride (10.3 cm3) was added dropwise to a stirred solution of 2-methoxyquinoline-6-carboxylic acid (12.0 g) in dichloromethane (100 cm3) and DMF (0.1 g) at 0°. The mixture was warmed to room temperature and after 2 hours volatile material was removed in vacuo. The residue was taken into dichloromethane (100 cm3), cooled to 0° and treated cautiously with aqueous ammonia solution (30 cm3 of S.G. 0.880). After 2 hours the mixture was concentrated in vacuo and the solid residue was recrystallised from isopropanol to afford 2-methoxyquinoline-6-carboxylic acid amide, m.p. 212°-214°, (7.9 g).
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[CH3:7][O:8][C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[C:14]([C:19]([OH:21])=O)[CH:15]=2)[N:10]=1.C[N:23](C=O)C>ClCCl>[CH3:7][O:8][C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[C:14]([C:19]([NH2:23])=[O:21])[CH:15]=2)[N:10]=1

Inputs

Step One
Name
Quantity
10.3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
12 g
Type
reactant
Smiles
COC1=NC2=CC=C(C=C2C=C1)C(=O)O
Name
Quantity
0.1 g
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
ADDITION
Type
ADDITION
Details
treated cautiously with aqueous ammonia solution (30 cm3 of S.G. 0.880)
CONCENTRATION
Type
CONCENTRATION
Details
After 2 hours the mixture was concentrated in vacuo
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solid residue was recrystallised from isopropanol

Outcomes

Product
Name
Type
product
Smiles
COC1=NC2=CC=C(C=C2C=C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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